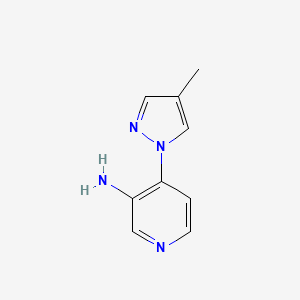

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPDVWBOZAEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This guide delineates its molecular structure, proposes a robust synthetic pathway, and offers an expert analysis of its predicted physicochemical and spectroscopic properties. Furthermore, it explores the molecule's reactivity profile and discusses its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction and Strategic Significance

This compound is a unique bifunctional molecule integrating two key pharmacophores: a 3-aminopyridine core and a 4-methylpyrazole substituent. The strategic fusion of these two moieties creates a scaffold with a rich electronic landscape and multiple points for chemical derivatization.

-

The Aminopyridine Moiety: The aminopyridine core is a well-established structural motif in numerous biologically active compounds. The amino group acts as a potent hydrogen bond donor and can serve as a key interaction point with biological targets, while the pyridine nitrogen acts as a hydrogen bond acceptor and imparts aqueous solubility.

-

The Pyrazole Moiety: Pyrazole and its derivatives are celebrated as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] Their prevalence is due to their metabolic stability, ability to participate in hydrogen bonding, and their capacity to serve as bioisosteric replacements for other functional groups.[1][3] Fused pyrazole systems, such as pyrazolopyridines, are the subject of intense research and are found in numerous compounds under investigation for various therapeutic applications.[4][5]

The subject molecule, by combining these features, represents a promising building block for creating libraries of compounds aimed at various biological targets, most notably protein kinases, where such heterocyclic systems have shown profound inhibitory activity.[6][7] This guide provides the fundamental chemical knowledge required to harness its potential.

Synthesis and Characterization

While a specific documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established heterocyclic chemistry principles. The proposed pathway leverages a nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

Proposed Synthetic Pathway

The most logical approach begins with commercially available 4-chloro-3-nitropyridine. The electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the C4 position for nucleophilic attack by 4-methylpyrazole. The subsequent reduction of the nitro group to the target amine is a high-yielding and reliable transformation.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol (Predictive)

Step 1: Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine

-

To a stirred solution of 4-chloro-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, ~5 mL/mmol), add 4-methylpyrazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for using a polar aprotic solvent like DMSO is to facilitate the dissolution of the salts and promote the SNAr reaction, while K₂CO₃ acts as a base to deprotonate the pyrazole nitrogen, forming the active nucleophile.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Suspend the crude 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 5.0 eq). The use of iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups, avoiding the need for high-pressure hydrogenation.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the final compound.

Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of the title compound. Experimental values should be determined for confirmation.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀N₄ | (Calculated) |

| Molecular Weight | 174.21 g/mol | (Calculated) |

| Appearance | Predicted: Off-white to yellow solid | (Analogy to similar structures) |

| Melting Point | To be determined experimentally (TBD) | - |

| Solubility | Predicted: Soluble in DMSO, Methanol, Chloroform | (Analogy)[8] |

| pKa (Most Basic) | Predicted: ~4-5 (Pyridine N) | (Estimated) |

| pKa (Amine NH₂) | Predicted: ~2-3 | (Estimated) |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are predicted data based on the compound's structure and known values for analogous fragments.

| Technique | Predicted Signals and Justification |

| ¹H NMR | δ ~8.3-8.5 ppm (d, 1H): Proton at C2 of pyridine, deshielded by adjacent ring nitrogen. δ ~8.1-8.2 ppm (s, 1H): Proton at C5 of pyrazole. δ ~7.8-7.9 ppm (s, 1H): Proton at C3 of pyrazole. δ ~7.1-7.2 ppm (d, 1H): Proton at C5 of pyridine. δ ~4.0-5.0 ppm (br s, 2H): Protons of the NH₂ group, broad due to exchange. δ ~2.1-2.2 ppm (s, 3H): Protons of the methyl group on the pyrazole ring. |

| ¹³C NMR | δ ~145-150 ppm: C2, C6 of pyridine. δ ~135-140 ppm: C4 of pyridine and C5 of pyrazole. δ ~120-130 ppm: C3 of pyridine and C3 of pyrazole. δ ~110-115 ppm: C5 of pyridine. δ ~105-110 ppm: C4 of pyrazole. δ ~10-15 ppm: Methyl carbon. |

| FT-IR (cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1620-1580 cm⁻¹: C=C and C=N stretching of the aromatic rings. ~1300-1200 cm⁻¹: C-N stretching. |

| Mass Spec (EI) | m/z 174 [M]⁺: Molecular ion peak. Fragmentation: Loss of CH₃, HCN, or NH₂ fragments are plausible. |

Chemical Reactivity and Potential Applications

The molecule possesses several reactive sites, making it a versatile precursor for further chemical modification.

Reactivity Profile

The primary reactive centers are the exocyclic amino group and the pyridine ring nitrogen.

Note: A placeholder is used for the molecular image. In a live environment, this would be the 2D structure of the molecule.

Caption: Key reactive sites on the title compound.

-

Reactions at the 3-Amino Group:

-

Acylation/Sulfonylation: The primary amine is strongly nucleophilic and will readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug design to introduce new substituents and modulate properties.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions, enabling extensive diversification of the pyridine core.

-

-

Reactions at the Pyridine Nitrogen:

-

N-Alkylation: The lone pair on the pyridine nitrogen is basic and can be alkylated with alkyl halides to form a pyridinium salt. This modification introduces a positive charge, which can drastically alter solubility and biological activity.

-

N-Oxidation: The pyridine nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. This can modulate the electronic properties of the ring and provide a handle for further functionalization.

-

Role in Medicinal Chemistry

This compound is a prime candidate for use as a molecular scaffold in drug discovery programs. Its structure contains the key elements of many known kinase inhibitors, which often feature a heterocyclic core that anchors into the ATP-binding site of the enzyme.

-

Kinase Inhibitor Scaffold: The 3-aminopyridine portion can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The pyrazole moiety can be directed towards the solvent-exposed region or a hydrophobic pocket, where further substitution on the methyl group or the pyrazole ring itself could enhance potency and selectivity.[9]

-

Fragment-Based Drug Design (FBDD): The molecule can be considered a high-value fragment for screening against various protein targets. Its structural rigidity and defined vectoral exits for chemical elaboration make it an ideal starting point for FBDD campaigns.

-

Ligand for Metal Complexes: The presence of multiple nitrogen atoms with available lone pairs makes this compound a potential chelating ligand for various transition metals.[10] Such complexes could have applications in catalysis or as novel therapeutic agents.

Conclusion

This compound emerges as a molecule of considerable strategic value. Its synthesis is achievable through robust and scalable chemical methods. The confluence of the aminopyridine and pyrazole rings within a single framework provides a rich reactivity profile and a three-dimensional architecture well-suited for interaction with biological macromolecules. The predictive data and analysis presented in this guide underscore its potential as a core building block for the development of next-generation therapeutics, particularly in oncology and immunology where kinase signaling plays a critical role. Further experimental validation of its properties and exploration of its derivatization are highly encouraged.

References

-

MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

PubMed. (n.d.). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

-

PubMed Central, NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 4. dau.url.edu [dau.url.edu]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]

Navigating the Synthesis and Therapeutic Potential of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can serve as the foundation for next-generation therapeutics. Among these, aminopyridine derivatives fused with pyrazole moieties represent a promising class of compounds, frequently investigated for their potential as kinase inhibitors and modulators of other critical biological pathways. This guide focuses on the synthesis, characterization, and prospective applications of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine , a molecule of significant interest in contemporary drug discovery programs.

It is important to note that a specific CAS number for this compound is not readily found in publicly accessible databases. This suggests that the compound may be a novel chemical entity or one that has been synthesized in proprietary settings without public disclosure of its CAS registry number. The absence of a registered CAS number underscores the innovative potential of this molecule and necessitates a detailed, foundational guide for its synthesis and exploration.

Physicochemical Properties and Structural Analogs

To understand the potential of the title compound, we can analyze its structural components and compare them to known, characterized molecules.

| Property | Value/Information | Source |

| Molecular Formula | C9H10N4 | Calculated |

| Molecular Weight | 174.21 g/mol | Calculated |

| General Class | Aminopyridine, Pyrazole | - |

| Related CAS Numbers | 64781-79-9 (4-Methyl-1H-pyrazol-3-amine)[1] | [1] |

| 1904-31-0 (1-Methyl-1H-pyrazol-3-amine)[2] | [2] |

The core structure combines a pyridine ring, which is a common feature in many approved drugs, with a 4-methylpyrazole substituent. The amine group at the 3-position of the pyridine ring is a key functional handle for further chemical modifications and is crucial for forming interactions with biological targets. Pyrazole-containing compounds are well-established as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of pyrazolopyridine systems. A plausible and efficient route is outlined below, starting from commercially available precursors.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-chloro-3-nitropyridine

This initial step involves the chlorination of a commercially available nitropyridine. The regioselectivity of this reaction is critical and can be influenced by the reaction conditions.

-

Starting Material: 3-Nitropyridine.

-

Reagents and Conditions: A variety of chlorinating agents can be employed, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a suitable solvent like N,N-dimethylformamide (DMF) which can act as a catalyst. The reaction is typically heated to drive it to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Pyrazole Moiety

The activated chlorine atom on the 4-chloro-3-nitropyridine is susceptible to nucleophilic displacement by the pyrazole nitrogen.

-

Starting Materials: 4-Chloro-3-nitropyridine and 4-methyl-1H-pyrazole.

-

Reagents and Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the pyrazole, facilitating its nucleophilic attack. The reaction mixture is heated, often to temperatures between 80-120 °C, to ensure a reasonable reaction rate.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine, can be purified by column chromatography.

Step 3: Reduction of the Nitro Group to the Amine

The final step is the reduction of the nitro group to the desired primary amine.

-

Starting Material: 4-(4-methyl-1H-pyrazol-1-yl)-3-nitropyridine.

-

Reagents and Conditions: A standard and effective method for this transformation is catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent, such as ethanol or methanol, and a palladium on carbon catalyst (Pd/C) is added. The reaction is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenator. Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the resulting crude amine can be purified by recrystallization or column chromatography to yield the final product, this compound.

Potential Biological Activity and Therapeutic Applications

The structural motif of a pyrazole ring attached to a pyridine core is a hallmark of many potent kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings, along with the aminopyridine functionality, can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Targeting Kinase Signaling Pathways

Compounds with similar structures have shown inhibitory activity against a range of kinases, including but not limited to:

-

Tyrosine Kinases: Such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[4]

-

Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are key regulators of the cell cycle and are often dysregulated in cancer.[5]

-

Inflammatory Kinases: Such as TANK-binding kinase 1 (TBK1), which plays a role in innate immunity and inflammation.[6]

Caption: Postulated mechanism of action as a kinase inhibitor.

The specific substitution pattern of this compound, with the methyl group on the pyrazole and the amino group on the pyridine, will dictate its unique selectivity profile against the human kinome.

Conclusion and Future Directions

While the absence of a registered CAS number for this compound highlights its novelty, the foundational chemistry for its synthesis is well-established. The proposed synthetic route provides a reliable pathway for its preparation, enabling further investigation into its physicochemical and biological properties.

Given the prevalence of the pyrazolopyridine scaffold in successful kinase inhibitors, this molecule represents a highly promising candidate for drug discovery efforts, particularly in the areas of oncology and inflammatory diseases. Future research should focus on its synthesis and purification, followed by comprehensive in vitro screening against a panel of kinases to determine its inhibitory profile. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent.

References

-

Lead Sciences. 4-Methyl-1H-pyrazol-3-amine. [Link]

-

Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3321. [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). Scientific Reports, 13(1), 1-16. [Link]

-

Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486-1502. [Link]

- US Patent US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

Al-Ostoot, F. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8503. [Link]

Sources

- 1. 4-Methyl-1H-pyrazol-3-amine - Lead Sciences [lead-sciences.com]

- 2. 1904-31-0|1-Methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 3. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazolopyridine Compounds and Their Targets

Abstract

The pyrazolopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, leading to the development of numerous therapeutic agents with diverse biological activities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile framework for drug design.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of pyrazolopyridine compounds. We will delve into the causality behind experimental choices for target validation and compound characterization, providing detailed, field-proven protocols and data interpretation strategies. This guide aims to serve as an authoritative resource, empowering researchers to navigate the complexities of pyrazolopyridine-based drug discovery and unlock new therapeutic possibilities.

Introduction: The Versatility of the Pyrazolopyridine Scaffold

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[1] This unique structural arrangement confers favorable physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and to serve as a bioisostere for purine nucleosides.[2][5] This mimicry allows pyrazolopyridine derivatives to competitively bind to the ATP-binding sites of many enzymes, leading to the modulation of their activity.[6] Consequently, this scaffold has been successfully employed in the development of drugs for a wide range of diseases, including cancer, inflammatory disorders, cardiovascular conditions, and neurological ailments.[1][7][8]

This guide will systematically explore the major classes of therapeutic targets for pyrazolopyridine compounds, providing the biological rationale for their selection and highlighting key examples of inhibitors. Furthermore, we will equip researchers with the practical knowledge to assess the interaction of these compounds with their targets through detailed experimental workflows.

Key Therapeutic Target Classes for Pyrazolopyridine Compounds

The therapeutic potential of pyrazolopyridine compounds stems from their ability to interact with a diverse range of protein targets. The following sections will detail the most prominent target classes and the rationale for their inhibition.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive drug targets.[3][6][8] The pyrazolopyridine scaffold has proven to be an exceptional hinge-binding core for ATP-competitive kinase inhibitors.[6]

Prominent Pyrazolopyridine Kinase Inhibitors:

| Compound | Target Kinase(s) | Therapeutic Area | Status |

| Selpercatinib | RET | Cancer (NSCLC, Thyroid) | Approved |

| Glumetinib | c-Met | Cancer | Clinical Trials |

| Camonsertib | ATR | Cancer | Clinical Trials |

| Olverembatinib | Bcr-Abl | Cancer (CML) | Approved |

| Compound 16 | HPK1 (MAP4K1) | Immuno-oncology | Preclinical |

Table 1: Examples of Pyrazolopyridine-based Kinase Inhibitors in Development.[6][9][10][11]

HPK1, also known as MAP4K1, acts as a negative regulator of T-cell receptor (TCR) signaling.[9][11] Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity, making it a promising target for cancer immunotherapy, potentially in combination with immune checkpoint inhibitors.[11] Novel pyrazolopyridine derivatives have been discovered as selective and potent HPK1 inhibitors, demonstrating promising enzymatic and cellular activity.[9][10][11]

Signaling Pathway of HPK1 in T-Cell Regulation:

Caption: HPK1 negatively regulates T-cell activation.

Validating the inhibitory activity of pyrazolopyridine compounds against their target kinases is a critical step in the drug discovery process. A multi-tiered approach, combining biochemical and cell-based assays, is essential for a comprehensive evaluation.

Diagram of Kinase Inhibitor Evaluation Workflow:

Caption: A tiered approach for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][2][7][9] This allows for the determination of kinase activity and the inhibitory potential of test compounds.

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Pyrazolopyridine compound (inhibitor)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: a. Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer. b. Add varying concentrations of the pyrazolopyridine compound to the wells of the assay plate. Include a no-inhibitor control and a no-kinase control. c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at the optimal temperature and time for the specific kinase.

-

ATP Depletion: a. Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][7][9] b. Incubate the plate at room temperature for 40 minutes.[9][12]

-

ADP to ATP Conversion and Detection: a. Add Kinase Detection Reagent to each well.[1][7][9] This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase/luciferin reaction. b. Incubate the plate at room temperature for 30-60 minutes.[9]

-

Measurement: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescence signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of a pyrazolopyridine compound to inhibit the phosphorylation of a specific substrate within a cellular context.[8]

Materials:

-

Cell line expressing the target kinase and substrate

-

Pyrazolopyridine compound

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies (phospho-specific and total protein)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the pyrazolopyridine compound for a predetermined time. Include a vehicle-treated control. c. If applicable, stimulate the cells with an appropriate agonist to induce kinase activation and substrate phosphorylation.

-

Cell Lysis: a. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and heating. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody specific for the phosphorylated form of the substrate overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and then add the chemiluminescent substrate. g. Capture the signal using an imaging system.

-

Total Protein Analysis: a. Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.

Data Analysis:

-

Quantify the band intensities for both the phosphorylated and total protein.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

-

Plot the percent inhibition versus the logarithm of the compound concentration to determine the EC50 value.

Phosphodiesterases (PDEs): Regulators of Cyclic Nucleotide Signaling

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous physiological processes.[13] By degrading these cyclic nucleotides, PDEs regulate a wide range of cellular functions, including inflammation, smooth muscle relaxation, and cardiac contractility.[13] Inhibition of specific PDE isoforms can therefore have therapeutic benefits in various diseases.[13][14] Pyrazolopyridine derivatives have been developed as potent and selective inhibitors of PDE4 and PDE5.[15][16][17]

Key Pyrazolopyridine PDE Inhibitors:

| Compound | Target PDE | Therapeutic Area |

| Roflumilast Analogs | PDE4 | Inflammatory Diseases (e.g., COPD) |

| Sildenafil Analogs | PDE5 | Erectile Dysfunction, Pulmonary Hypertension |

Table 2: Examples of Pyrazolopyridine-based PDE Inhibitors.[15][16][17]

The inhibitory activity of pyrazolopyridine compounds against PDEs is typically assessed using in vitro enzymatic assays.

Diagram of PDE Inhibitor Evaluation Workflow:

Caption: Workflow for the evaluation of PDE inhibitors.

Detailed Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE4-mediated hydrolysis of a fluorescently labeled cAMP substrate.[18]

Materials:

-

Recombinant human PDE4B1

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Binding Agent (phosphate-binding nanobeads)

-

Pyrazolopyridine compound

-

Assay buffer

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: a. Add the pyrazolopyridine compound at various concentrations to the wells of the assay plate. b. Add the PDE4B1 enzyme to each well, except for the no-enzyme control. c. Incubate for a short period at room temperature.

-

Initiation of Reaction: a. Add the cAMP-FAM substrate to all wells to start the reaction. b. Incubate the plate for the desired time (e.g., 40 minutes) at room temperature.[6]

-

Detection: a. Add the Binding Agent to each well.[18] The Binding Agent will bind to the hydrolyzed, fluorescein-labeled 5'-AMP, resulting in a large complex with high fluorescence polarization. The unhydrolyzed cAMP-FAM is a small molecule with low polarization. b. Incubate for a further period to allow for binding equilibrium.

-

Measurement: a. Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., λex=470 nm, λem=528 nm).[18]

Data Analysis:

-

The increase in fluorescence polarization is proportional to the PDE4 activity.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

GABA Receptors: Modulators of Neuronal Excitability

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the GABA-A receptor, are ligand-gated ion channels that mediate fast synaptic inhibition.[11] Modulation of GABA-A receptors can produce anxiolytic, sedative, and anticonvulsant effects.[19] Certain pyrazolopyridine compounds, such as tracazolate, have been shown to act as non-sedative anxiolytics by enhancing the binding of GABA to its receptor.[19]

Key Pyrazolopyridine GABA Receptor Modulators:

| Compound | Target | Therapeutic Effect |

| Tracazolate | GABA-A Receptor | Anxiolytic |

| Cartazolate | GABA-A Receptor | Anxiolytic |

| Etazolate | GABA-A Receptor | Anxiolytic |

Table 3: Examples of Pyrazolopyridine-based GABA Receptor Modulators.[7]

The interaction of pyrazolopyridine compounds with GABA receptors can be assessed using radioligand binding assays and electrophysiological techniques.

Diagram of GABA Receptor Modulator Evaluation Workflow:

Caption: Workflow for evaluating GABA receptor modulators.

Detailed Protocol: GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a pyrazolopyridine compound to modulate the binding of a radiolabeled ligand to the GABA-A receptor.[17][20][21]

Materials:

-

Rat brain membrane preparation

-

[3H]muscimol (GABA site radioligand) or [3H]flunitrazepam (benzodiazepine site radioligand)

-

Pyrazolopyridine compound

-

Binding buffer (e.g., 50 mM Tris-HCl)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: a. Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction.[17] b. Wash the membranes multiple times to remove endogenous GABA.[20]

-

Binding Reaction: a. In assay tubes, combine the membrane preparation, the radioligand (e.g., [3H]muscimol at a final concentration of 5 nM), and varying concentrations of the pyrazolopyridine compound.[17] b. To determine non-specific binding, include a set of tubes with a high concentration of unlabeled GABA (e.g., 10 mM).[17] c. Incubate the tubes on ice for a sufficient time to reach binding equilibrium (e.g., 45 minutes).[17]

-

Termination and Filtration: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. b. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the effect of the pyrazolopyridine compound on the specific binding of the radioligand. For allosteric modulators, this may be an enhancement or inhibition of binding.

-

Plot the specific binding versus the logarithm of the compound concentration to determine the EC50 or IC50.

Carbonic Anhydrases: Regulators of pH and Ion Transport

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, CO2 and bicarbonate transport, and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as diuretics. Pyrazolopyridine sulfonamides have been identified as a novel class of carbonic anhydrase inhibitors.

The most common method for measuring CA activity and its inhibition is the stopped-flow spectroscopy assay.

Detailed Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.[5][22][23]

Materials:

-

Stopped-flow spectrophotometer or spectrofluorometer

-

Purified carbonic anhydrase isoenzyme

-

Pyrazolopyridine compound

-

CO2-saturated solution

-

Buffer containing a pH indicator (e.g., pyranine for fluorescence or phenol red for absorbance)[5][22]

Procedure:

-

Reagent Preparation: a. Prepare a buffer solution containing the pH indicator and the carbonic anhydrase enzyme. b. Prepare a separate CO2-saturated solution.

-

Stopped-Flow Measurement: a. Rapidly mix the enzyme-containing buffer with the CO2-saturated solution in the stopped-flow instrument. This initiates the hydration reaction and a subsequent change in pH.[5] b. Monitor the change in absorbance or fluorescence of the pH indicator over time. The rate of this change is proportional to the CA activity.

-

Inhibition Assay: a. Pre-incubate the enzyme with various concentrations of the pyrazolopyridine sulfonamide inhibitor. b. Repeat the stopped-flow measurement to determine the inhibited reaction rates.

Data Analysis:

-

Calculate the initial rate of the reaction from the kinetic traces.

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Cellular Assays for Evaluating the Therapeutic Potential of Pyrazolopyridine Compounds

Beyond target-based assays, it is crucial to evaluate the effects of pyrazolopyridine compounds in a cellular context to understand their therapeutic potential and potential liabilities.

Cytotoxicity Assays

Assessing the general toxicity of a compound to cells is a fundamental step in drug development. The MTT assay is a widely used colorimetric assay for this purpose.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Cell line of interest

-

Pyrazolopyridine compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or an acidic isopropanol solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: a. Treat the cells with a serial dilution of the pyrazolopyridine compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Apoptosis Assays

Many therapeutic agents, particularly in oncology, exert their effects by inducing apoptosis (programmed cell death). Several assays can be used to detect and quantify apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][24] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Cells treated with the pyrazolopyridine compound

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: a. Harvest the treated and control cells and wash them with cold PBS.

-

Staining: a. Resuspend the cells in Annexin V Binding Buffer. b. Add FITC-Annexin V and PI to the cell suspension. c. Incubate the cells in the dark at room temperature for 15 minutes.[24]

-

Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour.[24] b. FITC-Annexin V is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

A decrease in the mitochondrial membrane potential is an early event in apoptosis.[3][25] The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates.[26] In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[26] The ratio of red to green fluorescence provides a measure of mitochondrial health.[27]

Detailed Protocol: JC-1 Assay

Materials:

-

Cells treated with the pyrazolopyridine compound

-

JC-1 dye

-

CCCP (a mitochondrial membrane potential uncoupler, as a positive control)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Staining: a. Harvest and wash the treated and control cells. b. Incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.[3][25]

-

Washing: a. Wash the cells to remove the excess dye.

-

Analysis: a. Analyze the cells by flow cytometry, measuring the green fluorescence (FL1 channel) and red fluorescence (FL2 channel).

Data Analysis:

-

Healthy cells will show high red and low green fluorescence.

-

Apoptotic cells will show a shift from red to green fluorescence.

-

Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.

Caspase-3 is a key executioner caspase in the apoptotic pathway.[28] Its activation is a hallmark of apoptosis. Colorimetric assays for caspase-3 activity utilize a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 to release a colored product (p-nitroaniline, pNA).[28][29][30][31]

Detailed Protocol: Colorimetric Caspase-3 Assay

Materials:

-

Lysates from cells treated with the pyrazolopyridine compound

-

Caspase-3 substrate (DEVD-pNA)

-

Reaction buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: a. Lyse the treated and control cells to release their contents.

-

Assay Reaction: a. Add the cell lysate to the wells of a 96-well plate. b. Add the reaction buffer and the DEVD-pNA substrate.[19][28] c. Incubate the plate at 37°C for 1-2 hours.[19][28]

-

Measurement: a. Measure the absorbance of the released pNA at 405 nm using a microplate reader.[29]

Data Analysis:

-

The absorbance is directly proportional to the caspase-3 activity.

-

Compare the caspase-3 activity in treated samples to that in untreated controls to determine the fold-increase in activity.

Conclusion and Future Directions

The pyrazolopyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its versatility in targeting key protein families, particularly kinases and phosphodiesterases, has led to significant advances in the treatment of cancer and inflammatory diseases. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the identification and characterization of new pyrazolopyridine-based drug candidates.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel therapeutic targets for pyrazolopyridine compounds beyond the well-established classes will undoubtedly open up new avenues for treating a wider range of human diseases. The integration of computational drug design, structural biology, and high-throughput screening will continue to accelerate the discovery of the next generation of pyrazolopyridine-based medicines.

References

-

Hassanzadeh-Afruzi, F., Amiri-Khamakani, Z., Saeidirad, M., Salehi, M. M., Taheri-Ledari, R., & Maleki, A. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10649-10662. [Link]

-

Semantic Scholar. (n.d.). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Retrieved from [Link]

-

Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

- Google Patents. (n.d.). WO2008056176A1 - Pyrazolopyrimidines as phosphodiesterase inhibitors.

-

Li, G., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16484–16503. [Link]

-

Yokoyama, N., & Nebert, D. W. (1984). Pharmacology of pyrazolopyridines. Pharmacology & Therapeutics, 24(3), 379–390. [Link]

-

Hamblin, J. N., Angell, T. D., Ballentine, S. K., Bigham, E. C., Blanchard, S. G., Chan, J. H., ... & Weaver, K. L. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4237–4241. [Link]

-

Schröder, M., Zaliani, A., & Rauh, D. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100729. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

-

Li, G., Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(24), 16484–16503. [Link]

-

Al-Samir, S., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 179. [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

-

Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12836–12855. [Link]

-

ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

-

Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]

-

Hamblin, J. N., Angell, T. D., Ballentine, S. K., Bigham, E. C., Blanchard, S. G., Chan, J. H., ... & Weaver, K. L. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877–5881. [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

-

Card, G. L., Blasdel, L., England, B. P., Zhang, C., Suzuki, Y., Gillette, S., ... & Schultz, P. G. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201–207. [Link]

-

Al-Samir, S., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 179. [Link]

- Carlson, T. J., & Waxman, D. J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

-

MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Retrieved from [Link]

-

Gao, H., & Papageorge, A. G. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e76. [Link]

-

ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential. Retrieved from [Link]

-

ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

-

MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Premoli, I., Castellano, N., Rivolta, D., Belardinelli, P., Tias, B., & Ziemann, U. (2014). TMS-EEG signatures of GABAergic neurotransmission in the human cortex. The Journal of Neuroscience, 34(16), 5603–5612. [Link]

- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Mott, D. D., & Lewis, D. V. (1991). GABAB receptor modulation of excitatory and inhibitory synaptic transmission onto rat CA3 hippocampal interneurons. The Journal of Physiology, 444, 295–315. [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [se.promega.com]

- 2. promega.com [promega.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. promega.com [promega.com]

- 10. In vitro kinase assay [protocols.io]

- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CST | Cell Signaling Technology [cellsignal.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PDSP - GABA [kidbdev.med.unc.edu]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bdbiosciences.com [bdbiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. resources.revvity.com [resources.revvity.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. mpbio.com [mpbio.com]

- 29. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 30. merckmillipore.com [merckmillipore.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Introduction: The Significance of Pyrazole-Pyridine Scaffolds in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is of significant interest to medicinal chemists and drug development professionals.[1][2] Pyrazole-containing compounds are integral to numerous marketed drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in the design of enzyme inhibitors and receptor modulators.

Specifically, the 4-(pyrazol-1-yl)pyridin-3-amine core is a key structural motif in a variety of kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The title compound, 4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, serves as a crucial building block for the synthesis of more complex molecules targeting kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[6][7] The development of robust and scalable synthetic routes to this intermediate is therefore of paramount importance for advancing research in these therapeutic areas.[6][7]

This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable and reproducible protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, involves the disconnection of the C-N bond between the pyridine and pyrazole rings. This approach leads to two key intermediates: 3-amino-4-chloropyridine and 4-methyl-1H-pyrazole .

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, comprises three main stages:

-

Synthesis of Intermediate 1: 3-amino-4-chloropyridine. This will be achieved via the reduction of commercially available 4-chloro-3-nitropyridine.

-

Synthesis of Intermediate 2: 4-methyl-1H-pyrazole. This will be synthesized from the condensation of hydrazine with a suitable 1,3-dicarbonyl equivalent.

-

Final Coupling Step. The two intermediates will be coupled via a nucleophilic aromatic substitution (SNA r) reaction to yield the final product.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Synthesis of 3-amino-4-chloropyridine (Intermediate 1)

This protocol describes the reduction of 4-chloro-3-nitropyridine. The use of iron in acetic acid is a classic and effective method for the reduction of aromatic nitro groups in the presence of sensitive functional groups like halides.[8][9]

Materials:

-

4-chloro-3-nitropyridine (1.0 eq)

-

Iron powder (Fe, <100 mesh, 3.0 eq)

-

Glacial acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine and glacial acetic acid (approximately 10 mL per gram of starting material).

-

Stir the mixture to dissolve the starting material.

-

Carefully add iron powder in portions to the stirring solution. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and carefully neutralize by pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-amino-4-chloropyridine.

Synthesis of 4-methyl-1H-pyrazole (Intermediate 2)

This protocol outlines a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[10]

Materials:

-

3-Buten-2-one (Methyl vinyl ketone) (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (EtOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-buten-2-one in ethanol.

-

Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

-

The residue can be purified by distillation or column chromatography to yield 4-methyl-1H-pyrazole.

Synthesis of this compound (Final Product)

This final step involves the coupling of the two key intermediates. A nucleophilic aromatic substitution is employed. The base deprotonates the pyrazole, increasing its nucleophilicity to displace the chloride from the electron-deficient pyridine ring.

Materials:

-

3-amino-4-chloropyridine (1.0 eq)

-

4-methyl-1H-pyrazole (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous and finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a Schlenk flask, add 3-amino-4-chloropyridine, 4-methyl-1H-pyrazole, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure this compound.

Alternative Method: Buchwald-Hartwig Amination For substrates where the SNA r reaction is sluggish, a palladium-catalyzed Buchwald-Hartwig coupling can be employed.[11] This would typically involve reacting the intermediates in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane or toluene at elevated temperatures.

Purification and Characterization

The purification and characterization workflow is crucial for verifying the identity and purity of the synthesized compounds.

Caption: Purification and characterization workflow.

Expected Analytical Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |

| 3-amino-4-chloropyridine | C₅H₅ClN₂ | 128.56[12] | δ 7.8-8.0 (d, 1H), 7.0-7.2 (d, 1H), 6.8-7.0 (dd, 1H), 4.5-5.0 (br s, 2H) | [M+H]⁺ = 129.0 |

| 4-methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | δ 7.3-7.5 (s, 2H), 3.8-4.0 (s, 3H) | [M+H]⁺ = 83.1 |

| This compound | C₉H₁₀N₄ | 174.20 | δ 8.2-8.4 (s, 1H), 8.0-8.2 (d, 1H), 7.8-8.0 (s, 1H), 7.5-7.7 (s, 1H), 7.0-7.2 (d, 1H), 4.0-4.5 (br s, 2H), 2.1-2.3 (s, 3H) | [M+H]⁺ = 175.1 |

Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-chloro-3-nitropyridine: Corrosive and an irritant. Avoid contact with skin and eyes.

-

Iron powder: Flammable solid. Handle away from ignition sources.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

-

Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

-

DMF: A skin and eye irritant. Can be absorbed through the skin.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15] Dispose of chemical waste according to institutional and local regulations.

References

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

-

National Center for Biotechnology Information. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

-

ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

Application Notes and Protocols for the Use of Pyrazolopyridines in Acute Myeloid Leukemia (AML) Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolopyridine-based compounds in the investigation of Acute Myeloid Leukemia (AML). This document details the scientific rationale, key molecular targets, and detailed protocols for the application of these versatile small molecules in both in vitro and in vivo AML models.

Introduction: The Therapeutic Potential of Pyrazolopyridines in AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, leading to hematopoietic failure. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, underscoring the urgent need for novel therapeutic strategies.[1] Pyrazolopyridines, a class of heterocyclic compounds structurally similar to purines, have emerged as a promising scaffold in cancer drug discovery due to their ability to target a variety of key signaling molecules implicated in AML pathogenesis.[2]

The versatility of the pyrazolopyridine core allows for the development of inhibitors against a range of targets crucial for AML cell survival, proliferation, and differentiation. These include, but are not limited to:

-

Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator involved in oncogenic signaling pathways, including STAT activation.[2][3]

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and poor prognosis.[4][5]

-

Janus Kinase 2 (JAK2): A key mediator of cytokine signaling that is often dysregulated in myeloid malignancies.[6]

-

Tyrosine Kinase 2 (TYK2): Another member of the JAK family involved in inflammatory and immune responses that can be aberrantly activated in cancer.

-

Myeloid Cell Leukemia-1 (Mcl-1): An anti-apoptotic BCL-2 family protein that is a critical survival factor for AML cells and a key mediator of resistance to other therapies.[7]

-

Dihydroorotate Dehydrogenase (DHODH): A rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, the inhibition of which can induce differentiation in AML cells.[8][9]

This guide provides detailed methodologies to investigate the effects of pyrazolopyridine-based inhibitors on these targets and pathways in relevant AML models.

Key Molecular Targets and Signaling Pathways

Understanding the mechanism of action of pyrazolopyridine inhibitors requires a clear visualization of the signaling pathways they modulate.

CDK8/STAT Signaling Pathway

CDK8, as part of the Mediator complex, can phosphorylate and activate STAT1 and STAT5, transcription factors that drive the expression of genes involved in cell proliferation and survival.[10][11] Pyrazolopyridine-based CDK8 inhibitors, such as SEL120, can block this phosphorylation, leading to the downregulation of downstream targets like the anti-apoptotic protein Mcl-1.[10][12]

Caption: CDK8-mediated STAT phosphorylation pathway and its inhibition by pyrazolopyridines.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation, driving downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT5, ultimately promoting leukemic cell proliferation and survival.[4] Pyrazolopyridine-based FLT3 inhibitors like quizartinib can effectively block this aberrant signaling.[13]

Caption: FLT3-ITD signaling pathways in AML and their inhibition by pyrazolopyridines.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis. In AML, this pathway can be constitutively active, promoting cell survival and proliferation. Pyrazolopyridine inhibitors targeting JAK2, such as pacritinib, can abrogate this signaling.[14][15]

Caption: The JAK/STAT signaling pathway and its inhibition by pyrazolopyridines in AML.

Mcl-1 and the Intrinsic Apoptosis Pathway